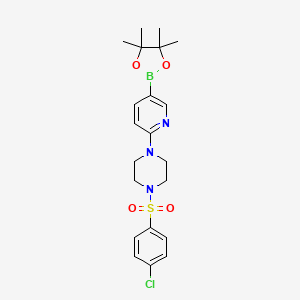

1-((4-Chlorophenyl)sulfonyl)-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine

Description

Crystallographic Analysis and X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis represents the most definitive method for determining the absolute three-dimensional structure of this compound. Recent crystallographic investigations of structurally related boronic acid piperazine derivatives have demonstrated the critical importance of understanding molecular conformations and intermolecular interactions in these complex systems. The crystallographic analysis typically reveals the chair conformation of the piperazine ring, with Cremer and Pople total puckering parameters measuring the deviation from planarity. For similar piperazine derivatives, these parameters typically range from 0.583 to 0.598 Å, indicating significant ring puckering.

The dihedral angles between different aromatic planes provide crucial insights into the molecular geometry. In related benzoxaborole-piperazine systems, the dihedral angle between the piperazine ring and substituted aromatic rings varies considerably, ranging from 28.12° to 89.54° depending on the specific substituent pattern. For the target compound, the positioning of the 4-chlorophenylsulfonyl group relative to the piperazine ring and the orientation of the pyridinyl-dioxaborolane substituent would be critical parameters determined through crystallographic analysis.

Hydrogen bonding patterns emerge as particularly significant structural features in these systems. Crystallographic studies of related compounds have identified the formation of intermolecular hydrogen bonds, particularly involving hydroxyl groups and nitrogen atoms of the piperazine fragment. The presence of the sulfonyl group in the target compound introduces additional possibilities for hydrogen bonding interactions, which could influence both crystal packing and molecular stability.

The crystal packing arrangements of boronic acid-containing piperazine derivatives often exhibit specific supramolecular motifs. Research has demonstrated the formation of primary one-dimensional synthons through hydrogen bonding, leading to chain-like structures with specific graph set notations. These packing patterns are influenced by the nature, number, and position of substituents on the piperazine fragment, suggesting that the 4-chlorophenylsulfonyl and pyridinyl-dioxaborolane groups would significantly impact the crystalline architecture.

Spectroscopic Characterization (NMR, FT-IR, UV-Vis, MS)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 spectra. The complexity of piperazine-containing compounds necessitates careful interpretation of chemical shifts and coupling patterns, particularly given the potential for conformational exchange processes. Temperature-dependent Nuclear Magnetic Resonance studies have proven essential for understanding the dynamic behavior of sulfonyl-substituted piperazine derivatives, as these compounds often exhibit restricted rotation around the amide bond due to its partial double-bond character.

The piperazine ring protons typically appear as complex multiplets in the region of 2.6 to 4.0 parts per million, with the specific chemical shifts depending on the electronic environment created by the substituents. For compounds containing both sulfonyl and aromatic substituents, the Nuclear Magnetic Resonance spectrum often displays broadened signals at room temperature, reflecting conformational exchange processes. Two-dimensional Nuclear Magnetic Resonance techniques, including Heteronuclear Single Quantum Coherence and Heteronuclear Multiple Bond Connectivity experiments, provide crucial connectivity information for assignment of all carbon and proton signals.

The presence of the tetramethyldioxaborolane moiety introduces characteristic signals in both proton and carbon-13 Nuclear Magnetic Resonance spectra. The four methyl groups of the dioxaborolane ring typically appear as a distinctive singlet around 1.2 to 1.3 parts per million in proton Nuclear Magnetic Resonance, while the quaternary carbons appear in the carbon-13 spectrum around 80 to 85 parts per million. Boron-11 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation, with the tetramethyldioxaborolane boron typically resonating around 30 parts per million.

Fourier Transform Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups. The sulfonyl group exhibits strong absorption bands around 1150 and 1350 wavenumbers corresponding to symmetric and asymmetric sulfur-oxygen stretching vibrations. The aromatic carbon-hydrogen stretching appears around 3040 wavenumbers, while aliphatic carbon-hydrogen stretching occurs around 2883 and 2831 wavenumbers. The presence of the pyridine ring introduces additional characteristic bands in the 1500 to 1600 wavenumber region.

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis. High-resolution mass spectrometry enables precise molecular formula determination, while tandem mass spectrometry reveals characteristic fragmentation pathways. The molecular ion peak at mass-to-charge ratio 465 (considering the molecular weight of 465.14 for the target compound) would be accompanied by characteristic fragment ions resulting from loss of the dioxaborolane moiety and cleavage of the sulfonyl linkage.

Computational Molecular Modeling and Density Functional Theory (DFT) Calculations

Density Functional Theory calculations provide detailed insights into the electronic structure and molecular properties of this compound. These computational studies typically employ hybrid functionals such as B3LYP with appropriate basis sets to optimize molecular geometries and calculate various molecular properties. The computational approach enables prediction of conformational preferences, electronic distributions, and potential energy surfaces that govern molecular behavior.

Geometry optimization calculations reveal the preferred conformational states of the molecule, including the chair conformation of the piperazine ring and the relative orientations of the aromatic substituents. The calculations provide precise bond lengths, bond angles, and dihedral angles that complement experimental crystallographic data. For similar piperazine derivatives, Density Functional Theory calculations have successfully predicted conformational energies and barriers to rotation around key bonds.

Electronic structure analysis through Density Functional Theory calculations elucidates the charge distribution within the molecule. Natural Bond Orbital analysis provides insights into the electronic interactions between different molecular fragments, including the electron-withdrawing effects of the sulfonyl group and the electron-donating properties of the dioxaborolane moiety. Molecular electrostatic potential surfaces reveal regions of positive and negative charge that influence intermolecular interactions and potential biological activity.

Vibrational frequency calculations support the assignment of infrared spectroscopic bands and confirm the presence of energy minima on the potential energy surface. These calculations typically predict harmonic frequencies that, when scaled appropriately, correspond well with experimental infrared data. The computed frequencies provide detailed assignments for all vibrational modes, including the characteristic sulfonyl stretching vibrations and aromatic carbon-carbon stretching modes.

Thermodynamic property calculations, including enthalpy, entropy, and Gibbs free energy values, provide insights into molecular stability and potential chemical reactivity. The calculations can predict conformational equilibria and energy barriers for internal rotation processes, which are particularly relevant for understanding the Nuclear Magnetic Resonance behavior of these compounds. Additionally, Density Functional Theory calculations enable prediction of spectroscopic properties, including Nuclear Magnetic Resonance chemical shifts and ultraviolet-visible absorption spectra, facilitating comparison with experimental data and supporting structural assignments.

Properties

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27BClN3O4S/c1-20(2)21(3,4)30-22(29-20)16-5-10-19(24-15-16)25-11-13-26(14-12-25)31(27,28)18-8-6-17(23)7-9-18/h5-10,15H,11-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTLVDQRYPZNBJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27BClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20592134 | |

| Record name | 1-(4-Chlorobenzene-1-sulfonyl)-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073354-20-7 | |

| Record name | Piperazine, 1-[(4-chlorophenyl)sulfonyl]-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073354-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorobenzene-1-sulfonyl)-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 1-((4-Chlorophenyl)sulfonyl)-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including enzyme inhibition and antibacterial activity.

Chemical Structure

The chemical structure of the compound is characterized by several functional groups that contribute to its biological activity. The presence of a piperazine ring , a sulfonyl group , and a pyridine derivative are crucial for its interaction with biological targets.

Antibacterial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing the piperazine moiety have shown effectiveness against various bacterial strains. In one study, compounds with IC50 values ranging from 0.63 µM to 6.28 µM were reported for urease inhibition, indicating strong potential as antibacterial agents compared to the reference standard thiourea (IC50 = 21.25 µM) .

Enzyme Inhibition

The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease has been explored in various synthesized derivatives. For example, 5-{1-[(4-chlorophenyl)sulfonyl]piperidine derivatives exhibited AChE inhibition with IC50 values as low as 2.14 µM , suggesting a promising avenue for treating neurological disorders .

| Compound | AChE Inhibition (%) | IC50 (µM) |

|---|---|---|

| 1 | 57.05 ± 5.46 | 2.95 ± 1.31 |

| 2 | 45.81 ± 2.81 | 4.78 ± 1.60 |

| 3 | 39.75 ± 3.69 | - |

| Reference | Donepezil | 0.079 ± 0.05 |

Case Studies

In a comparative study assessing the efficacy of various piperazine derivatives on bacterial strains, the compound was noted to have a broad spectrum of activity against both Gram-positive and Gram-negative bacteria . The results indicated that modifications in the chemical structure could enhance antibacterial potency.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and bacterial cell wall components. The sulfonamide group is known for its role in enzyme inhibition, particularly affecting metabolic pathways in bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound’s structural analogs vary in substituents, core heterocycles, and functional groups, leading to distinct chemical and biological profiles. Key examples include:

Physicochemical Properties

- Solubility : The sulfonyl group in the target compound enhances aqueous solubility compared to trifluoroethyl or benzyl analogs .

- Lipophilicity (logP) : The dioxaborolane moiety increases logP (~2.8) relative to simpler piperazine derivatives (e.g., 1.9 for morpholine analogs) .

- Stability : The boronate ester is sensitive to hydrolysis, necessitating anhydrous conditions during synthesis, unlike more stable sulfonyl or halogenated analogs .

Preparation Methods

Synthesis of 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine Intermediate

A key intermediate is 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine , which can be prepared as follows:

After reaction, quenching with saturated sodium bicarbonate, extraction with ethyl acetate, drying, concentration, and purification by silica gel chromatography (DCM/methanol 10:1) affords the intermediate as an off-white solid.

This method preserves the boronate ester and yields a pure piperazine intermediate suitable for further functionalization.

Sulfonylation with 4-Chlorophenylsulfonyl Chloride

The introduction of the 4-chlorophenyl sulfonyl group onto the piperazine nitrogen is typically achieved by:

- Reacting the piperazine intermediate with 4-chlorophenylsulfonyl chloride in the presence of a base such as triethylamine or pyridine,

- Conducting the reaction in an aprotic solvent like dichloromethane or tetrahydrofuran (THF),

- Controlling temperature to avoid decomposition of the boronate ester (usually 0 °C to room temperature).

This step yields the sulfonylated piperazine intermediate with retention of the boronate ester functionality.

Coupling with 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl Moiety

The final assembly involves coupling the sulfonylated piperazine with the pyridin-2-yl boronate ester, typically via:

- Suzuki-Miyaura cross-coupling using palladium catalysts,

- Employing a suitable base such as potassium carbonate or cesium carbonate,

- Using solvents like dioxane/water mixtures,

- Conducting the reaction under inert atmosphere (argon or nitrogen) at elevated temperatures (80–110 °C).

This step forms the C–C bond between the piperazine-linked aryl group and the pyridine ring bearing the boronate ester, completing the target molecule.

Representative Reaction Conditions Summary Table

| Step | Reagents/Conditions | Solvent | Temperature | Atmosphere | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Boc deprotection (Step D) | TMSOTf, 6-dimethylpyridine | Dichloromethane | 0 °C to RT | N2 | 72 | Mild, preserves boronate ester |

| Sulfonylation | 4-Chlorophenylsulfonyl chloride, base (Et3N) | DCM or THF | 0 °C to RT | N2 or Ar | 60–85* | Avoids boronate ester hydrolysis |

| Suzuki-Miyaura coupling | Pd catalyst, K2CO3 or Cs2CO3 | Dioxane/H2O | 80–110 °C | N2 or Ar | 70–90* | Standard cross-coupling conditions |

*Yields vary depending on substrate purity and reaction scale.

Supporting Research Findings and Notes

- The boronate ester stability during sulfonylation and coupling is critical; mild conditions and inert atmosphere are essential to avoid hydrolysis or deboronation.

- The use of trimethylsilyl trifluoromethanesulfonate (TMSOTf) for Boc deprotection is advantageous due to its mildness and compatibility with sensitive boronate esters.

- Suzuki coupling protocols adapted from recent literature demonstrate effective incorporation of pyridinyl boronate esters into piperazine frameworks, facilitating the synthesis of complex heterocyclic compounds with high yields and purity.

- Purification steps often involve silica gel chromatography with dichloromethane/methanol mixtures to separate the desired product from side products and unreacted materials.

Q & A

Q. What synthetic strategies are optimal for achieving high yield and purity of this compound?

- Methodological Answer : The synthesis involves a multi-step approach:

Suzuki-Miyaura Coupling : The dioxaborolane-pyridine moiety can be introduced via palladium-catalyzed cross-coupling with a halogenated pyridine precursor. Optimize catalyst (e.g., Pd(PPh₃)₄) and ligand ratios to enhance regioselectivity .

Piperazine Functionalization : React the pyridine-boronate intermediate with 4-chlorophenylsulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to install the sulfonyl group.

Purification : Use high-performance liquid chromatography (HPLC) with a C18 column and gradient elution (acetonitrile/water) to isolate the product. Maintain reaction temperatures between 60–80°C to minimize side reactions .

Q. How can the compound’s structural integrity be confirmed post-synthesis?

- Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : Analyze ¹H and ¹³C NMR to verify the integration and splitting patterns of the piperazine protons (δ 2.5–3.5 ppm), aromatic protons (δ 7.0–8.5 ppm), and boron-ester peaks (¹¹B NMR, δ ~30 ppm) .

- Mass Spectrometry (MS) : Confirm the molecular ion peak ([M+H]⁺) using high-resolution ESI-MS, ensuring alignment with the theoretical molecular weight.

- HPLC Purity Check : Validate purity (>95%) using a UV detector at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized for the Suzuki-Miyaura step to improve boron retention?

- Methodological Answer : Design a factorial experiment varying:

- Catalyst Systems : Compare Pd(OAc)₂ with Buchwald-Hartwig ligands vs. PdCl₂(dppf).

- Solvent Effects : Test polar aprotic solvents (DMF, THF) versus mixed solvents (toluene/ethanol).

- Temperature/Time : Screen 50–100°C over 12–24 hours.

Monitor boron content via ICP-MS and reaction progress via TLC. Use kinetic modeling to identify rate-limiting steps .

Q. What computational approaches predict the compound’s binding affinity to neurological targets (e.g., dopamine receptors)?

- Methodological Answer :

Molecular Docking : Use AutoDock Vina to simulate interactions with the D3 receptor (PDB: 3PBL). Focus on the sulfonyl group’s hydrogen bonding with Ser196 and the dioxaborolane’s hydrophobic contacts.

Molecular Dynamics (MD) : Run 100 ns simulations in GROMACS to assess stability of the receptor-ligand complex. Analyze RMSD and binding free energy (MM-PBSA) .

Q. How can contradictory biological activity data (e.g., IC₅₀ variability) across assays be resolved?

- Methodological Answer : Conduct a meta-analysis with the following steps:

Purity Verification : Re-analyze batches via HPLC and elemental analysis to rule out impurities .

Assay Standardization : Compare results under consistent conditions (e.g., cell line, incubation time).

Orthogonal Assays : Validate using SPR (surface plasmon resonance) for binding kinetics and in vitro functional assays (cAMP modulation) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in spectroscopic data (e.g., unexpected splitting in ¹H NMR)?

- Methodological Answer :

- Variable Temperature NMR : Perform experiments at 25°C and 60°C to determine if dynamic processes (e.g., piperazine ring puckering) cause splitting.

- 2D NMR (COSY, NOESY) : Identify through-space interactions between the sulfonyl group and adjacent protons to confirm conformational flexibility .

Advanced Experimental Design

Q. What strategies enable the study of structure-activity relationships (SAR) for the dioxaborolane moiety?

- Methodological Answer : Synthesize analogs with modified boronate esters (e.g., pinacol vs. neopentyl glycol esters) and evaluate:

- Hydrolytic Stability : Measure decomposition rates in PBS (pH 7.4) via LC-MS.

- Biological Activity : Test in parallel assays (e.g., kinase inhibition) to correlate boron electronic effects with potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.